3-Amino-3-(difluoromethyl)piperidin-2-one is a chemical compound characterized by its unique molecular structure, which includes an amino group and a difluoromethyl group attached to a piperidinone ring. The molecular formula for this compound is . This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and material science due to its potential biological activities and applications in synthesizing complex organic molecules.
3-Amino-3-(difluoromethyl)piperidin-2-one belongs to the class of piperidine derivatives, which are cyclic amines containing a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the difluoromethyl group enhances the compound's stability and lipophilicity, making it a valuable intermediate in pharmaceutical development and other industrial applications. The compound can be synthesized from starting materials that include piperidinone derivatives and fluorinated reagents.
The synthesis of 3-Amino-3-(difluoromethyl)piperidin-2-one typically involves several steps that may include:
In industrial settings, large-scale synthesis may utilize continuous flow reactors to optimize yield and purity. Advanced purification techniques are also employed to ensure high-quality final products.
The molecular structure of 3-Amino-3-(difluoromethyl)piperidin-2-one features:
The structural formula can be represented as follows:
3-Amino-3-(difluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
The mechanism of action for 3-Amino-3-(difluoromethyl)piperidin-2-one involves its interaction with specific biological targets:
3-amino-3-(difluoromethyl)piperidin-2-one represents a strategically designed piperidine derivative where structural modifications converge to enhance its potential as a pharmacophore in modern drug discovery. Characterized by the molecular formula C₆H₁₀F₂N₂O (molecular weight: 164.15 g/mol) and CAS number 70470-98-3 [3] [8], this compound integrates a constrained heterocyclic scaffold with a highly electronegative difluoromethyl group. Its emergence aligns with medicinal chemistry’s focus on saturating ring systems and incorporating fluorine to improve drug-like properties. While not yet a clinical agent itself, its structural framework underpins bioactive molecules targeting neurological disorders, metabolic diseases, and bone remodeling pathways [2] [5] [9]. This section dissects its architectural uniqueness, fluorine-driven advantages, and developmental trajectory.
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, valued for its stability, synthetic accessibility, and spatial compatibility with biological targets. 3-amino-3-(difluoromethyl)piperidin-2-one belongs to the 3,3-disubstituted piperidin-2-one subclass, distinct from simpler N-alkyl or aryl-fused derivatives. Key structural features define its classification and potential:
Table 1: Classification of Piperidine Derivatives in Medicinal Chemistry
Piperidine Subclass | Representative Examples | Key Features | Distinguishing Feature of 3-amino-3-(difluoromethyl)piperidin-2-one |
---|---|---|---|
N-Substituted | Paroxetine (antidepressant) | Modification at nitrogen (alkyl, arylalkyl, acyl) | Lactam nitrogen; Exocyclic amine at C3 |
3-Monosubstituted | (R)-3-Amino-3-methylpiperidine (DPP-IV inhibitor) [2] | Single alkyl/amino group at C3 | Geminal difluoro group (-CF₂H) at C3 |
4-Aryl/heteroaryl substituted | 4-(4-Amino-3-fluorophenyl)piperidin-2-one [6] | Aryl ring attached at C4 | Substitution is at C3, not C4; Presence of -CF₂H |
3,3-Disubstituted | 3-Amino-3-(difluoromethyl)piperidin-2-one [1] [3] [8] | Two substituents (including amino) on tertiary carbon | Combination of -CF₂H and -NH₂ on C3 + Lactam |
This specific combination – a sterically demanding and electron-withdrawing difluoromethyl group, a basic amine, and a polar lactam – positions 3-amino-3-(difluoromethyl)piperidin-2-one as a versatile, three-dimensional building block. Its potential exceeds simpler piperidines in modulating challenging targets requiring precise spatial and electronic complementarity [9].
The difluoromethyl group (-CF₂H) is not merely a lipophilic appendage; it confers distinct advantages crucial for optimizing drug candidates, making it a strategic choice in 3-amino-3-(difluoromethyl)piperidin-2-one:
Table 2: Impact of Fluorine Substitution on Piperidine Scaffolds
Group at C3 | Relative Lipophilicity (π) | Metabolic Stability | pKa Influence on C3-NH₂ | Key Biological Rationale |
---|---|---|---|---|
-CH₃ (Methyl) | Low | Low (Prone to oxidation) | Higher (~9-10) | Minimal steric/electronic perturbation |
-CH₂OH (Hydroxymethyl) | Moderate | Moderate | Moderate (~8.5-9.5) | H-bond donor/acceptor; Prone to glucuronidation |
-CF₂H (Difluoromethyl) | Moderate-High | High | Lower (~7.5-8.5)* | Weak H-bond donor; High metabolic resistance; -I effect |
-CF₃ (Trifluoromethyl) | High | Very High | Lower (~7-8)* | Strong -I effect; High lipophilicity; No H-bond potential |
*Estimated shift compared to -CH₃ analog. The presence of the lactam carbonyl (electron-withdrawing) also contributes to lowering the amine pKa.
The incorporation of the -CF₂H group in 3-amino-3-(difluoromethyl)piperidin-2-one is therefore a deliberate strategy to harness these beneficial properties, aiming to overcome limitations often encountered with non-fluorinated or methyl-substituted 3-aminopiperidine lactams in drug discovery campaigns [9].
The specific compound 3-amino-3-(difluoromethyl)piperidin-2-one, first documented with the CAS registry number 70470-98-3 in 1978, existed primarily as a chemical curiosity for decades [3] [8]. Its emergence as a scaffold of significant pharmacological interest is a relatively recent phenomenon, driven by converging trends in medicinal chemistry:
Consequently, 3-amino-3-(difluoromethyl)piperidin-2-one transitioned from a synthetic target to a viable intermediate and pharmacophore component. Its unique structure addresses multiple contemporary medicinal chemistry goals: high Fsp³ for spatial diversity, metabolic robustness via -CF₂H, and the presence of orthogonal functional groups (amine, lactam) for further derivatization aimed at specific biological targets like neurotransmitter transporters, kinases, or enzymes involved in bone formation [5] [9]. While clinical candidates directly bearing this exact heterocycle might still be emerging, its role in the toolkit for designing next-generation therapeutics is firmly established.
Table 3: Key Piperidine Pharmacophores and Their Therapeutic Relevance
Piperidine-Based Scaffold | Therapeutic Target/Area | Example Compound/Class (Reference) | Rationale for 3-amino-3-(difluoromethyl)piperidin-2-one relevance |
---|---|---|---|
(R)-3-Amino-3-methylpiperidine | Dipeptidyl Peptidase IV (DPP-IV) / Type 2 Diabetes | Saxagliptin analogs [2] | Validates 3-amino-3-alkylpiperidine; -CF₂H may offer improved properties over -CH₃ |
3-Amido-3-aryl-piperidines | Glycine Transporter 1 (GlyT1) / Schizophrenia | Clinical candidate analogs [9] | Demonstrates potency of 3,3-disubstituted piperidines; -CF₂H could replace aryl or modulate properties |
3-Alkoxymethyl/alkylpiperidines | Bone Morphogenetic Pathways / Osteoporosis | DS96432529 [5] | Highlights need for saturated scaffolds (high Fsp³); -CF₂H as stable linker/bioisostere |
4-Arylpiperidines / 4-Arylpiperidinones | Various (e.g., opioid receptors, kinases) | Numerous FDA drugs & candidates [6] | Illustrates prevalence; C3,3-disubstitution offers alternative vector exploration |
3-Amino-3-(difluoromethyl)piperidin-2-one | Emerging / Multipurpose | Core structure (This Review) [1] [3] [8] | Combines validated motifs (3-amino piperidine, lactam) with advantageous -CF₂H |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0